4H-chromene-3-carbaldehyde
Description
Structure
3D Structure
Properties
CAS No. |
120450-87-5 |
|---|---|
Molecular Formula |
C10H8O2 |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
4H-chromene-3-carbaldehyde |
InChI |
InChI=1S/C10H8O2/c11-6-8-5-9-3-1-2-4-10(9)12-7-8/h1-4,6-7H,5H2 |
InChI Key |
CDTIRJYYEPOPNF-UHFFFAOYSA-N |
SMILES |
C1C2=CC=CC=C2OC=C1C=O |
Canonical SMILES |
C1C2=CC=CC=C2OC=C1C=O |
Synonyms |
4H-1-Benzopyran-3-carboxaldehyde (9CI) |
Origin of Product |
United States |
Synthetic Methodologies and Mechanistic Investigations
Classical and Established Synthetic Routes
Traditional methods for the synthesis of 4H-chromene-3-carbaldehydes have been well-established, offering reliable, albeit sometimes harsh, conditions for their preparation. These routes, particularly formylation reactions, are pivotal in introducing the C3-aldehyde group onto a pre-formed chromene or a suitable precursor.
Vilsmeier-Haack Formylation Approaches
The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heterocyclic compounds. It has proven to be a highly effective strategy for the synthesis of 4H-chromene-3-carbaldehydes from various precursors. The reaction typically involves the use of a Vilsmeier reagent, a chloroiminium salt, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).
The general mechanism proceeds via the formation of the electrophilic Vilsmeier reagent, which then attacks the electron-rich ring of the substrate. The resulting iminium ion intermediate is subsequently hydrolyzed during aqueous workup to yield the final aldehyde product. This method is noted for its high selectivity and good yields.
Key research findings have demonstrated the application of this reaction to different substrates:
From 2-Hydroxyacetophenones: Substituted 2-hydroxyacetophenones can be converted into the corresponding 4-oxo-4H-chromene-3-carbaldehyde analogues. The reaction proceeds by formylation and subsequent cyclization to build the chromone (B188151) core with the aldehyde group in place, with yields reported between 80-90%. acgpubs.orgnih.gov
From 4-Hydroxycoumarins: The formylation of 4-hydroxycoumarin (B602359) using POCl₃ and DMF at low temperatures (0–5°C) successfully yields 4-hydroxy-2-oxo-2H-chromene-3-carbaldehyde. This approach offers high purity (>98%) and yields of up to 75%.
From Flavanones: The Vilsmeier-Haack reaction on flavanones provides an efficient route to 4-chloro-2H-chromene-3-carbaldehydes in excellent yields. mdpi.comnih.gov The reaction with POCl₃/DMF leads to the formation of the chromene ring with simultaneous formylation at the 3-position and chlorination at the 4-position. mdpi.comnih.gov
Table 1: Vilsmeier-Haack Formylation Approaches to Chromene-3-carbaldehydes
| Substrate | Reagents | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 2-Hydroxyacetophenones | POCl₃, DMF | 0-25 °C, 12 h | 4-Oxo-4H-chromene-3-carbaldehydes | 55% | acgpubs.org |
| 4-Hydroxycoumarin | POCl₃, DMF | 0–5 °C | 4-Hydroxy-2-oxo-2H-chromene-3-carbaldehyde | 75% | |
| Flavanones | POCl₃, DMF | 0 °C to rt | 4-Chloro-2-aryl-2H-chromene-3-carbaldehydes | Excellent | mdpi.comnih.gov |
Duff Reaction Variants
The Duff reaction is another classical method for the formylation of aromatic systems, specifically those bearing strongly electron-donating groups like phenols. This reaction utilizes hexamethylenetetramine (HMTA) as the source of the formyl group, with formylation typically occurring at the position ortho to the hydroxyl group. The reaction mechanism involves an initial aminoalkylation of the phenol (B47542) by the electrophilic iminium ion derived from HMTA, followed by an intramolecular redox transfer and hydrolysis to furnish the aldehyde.
While the traditional Duff reaction can be inefficient, modern variants have significantly improved its utility. Microwave-assisted protocols, in particular, have been shown to enhance reaction rates and yields.
Notable applications include:
Formylation of Hydroxycoumarins: A microwave-assisted Duff reaction of 4-hydroxycoumarin with HMTA in trifluoroacetic acid (TFAA) as both a solvent and a catalyst provides an efficient route to 4-hydroxy-2-oxo-2H-chromene-3-carbaldehyde. This method has been reported to yield the product in approximately 65%. Using TFAA markedly enhances the yield compared to conventional acetic acid conditions.
Table 2: Duff Reaction Variants for Chromene-3-carbaldehyde Synthesis
| Substrate | Reagents | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Hydroxyl Coumarins | HMTA, TFAA | Microwave irradiation (800 W), 3 min, then H₂SO₄/H₂O hydrolysis | Formyl Coumarins (e.g., 4-hydroxy-2-oxo-2H-chromene-3-carbaldehyde) | ~65% |
Acid-Catalyzed Condensation Protocols
Acid-catalyzed condensation reactions, such as the Knoevenagel condensation, are fundamental for carbon-carbon bond formation in organic synthesis. While these protocols are central to building molecular complexity, in the context of 4H-chromene-3-carbaldehyde, they are more frequently employed in reactions using the aldehyde as a starting material rather than for its direct synthesis. This highlights the compound's significant role as a versatile building block for constructing more elaborate heterocyclic frameworks.
For instance, 4-oxo-4H-chromene-3-carbaldehyde readily undergoes Knoevenagel condensation with active methylene (B1212753) compounds. One study demonstrated its reaction with 3-methyl-1-phenyl-1H-pyrazol-5-(4H)-one, catalyzed by silica-supported perchloric acid (HClO₄-SiO₂), to produce pyrazole (B372694) and chromone analogues. Such reactions underscore the reactivity of the formyl group on the chromene scaffold and its utility in synthesizing fused heterocyclic systems.
Modern and Sustainable Synthetic Strategies
In line with the principles of green chemistry, modern synthetic methods focus on efficiency, atom economy, and the use of environmentally benign catalysts and conditions. Multicomponent reactions (MCRs) have emerged as a powerful tool in this domain for the synthesis of complex molecules in a single step.
Multicomponent Reaction (MCR) Approaches
Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot procedure to form a final product, are highly valued for their operational simplicity and efficiency. sharif.edu These reactions are instrumental in generating molecular diversity and have been extensively applied to the synthesis of the 4H-chromene scaffold. frontiersin.orgnih.gov
The most common MCR strategy for constructing the 4H-chromene ring system is a three-component cyclocondensation. This typically involves the reaction of a salicylaldehyde (B1680747) derivative, an active methylene compound, and a third component, often a 1,3-dicarbonyl compound like dimedone or a phenol. nih.govresearchgate.net
It is important to note that these MCRs commonly yield 4H-chromene derivatives with a cyano or carboxylate group at the C3-position, which is dictated by the choice of the active methylene compound (e.g., malononitrile (B47326) or ethyl cyanoacetate). researchgate.netijcce.ac.ir Direct synthesis of this compound itself via these popular MCR routes is not typically reported. However, these methods are crucial for producing structurally related and biologically active chromenes.
A variety of catalysts have been developed to promote these reactions under green and sustainable conditions, including:
Organocatalysts: Proline, 2-aminopyridine, and pyridine-2-carboxylic acid (P2CA) have been used effectively. nih.govresearchgate.netrsc.org P2CA, for example, catalyzes the reaction of substituted aldehydes, malononitrile, and dimedone in a water-ethanol mixture, achieving high yields (up to 98%) with good green chemistry metrics. researchgate.netsharif.edu
Biocatalysts: Baker's yeast has been employed as an inexpensive and biodegradable catalyst for the cyclocondensation of salicylaldehyde, malononitrile (or ethyl cyanoacetate), and nitroalkanes at room temperature and neutral pH. ijcce.ac.ir
Nanocatalysts: Superparamagnetic nanocatalysts, such as nano-kaoline/BF₃/Fe₃O₄, have been used under solvent-free conditions to facilitate the domino Knoevenagel-Michael-cyclization sequence, offering high yields and easy catalyst recyclability. frontiersin.orgacs.org
Table 3: Catalysts for Three-Component Synthesis of 4H-Chromene Analogues
| Reactants | Catalyst | Conditions | Product Type | Reference |
|---|---|---|---|---|
| Aldehyde, Malononitrile, Dimedone | Pyridine-2-carboxylic acid (P2CA) | Water-EtOH, Reflux | 2-Amino-4H-chromene-3-carbonitriles | researchgate.netsharif.edu |
| Aldehyde, Malononitrile, Enolizable Cpd. | nano-kaoline/BF₃/Fe₃O₄ | Solvent-free | 4H-Chromenes | frontiersin.orgacs.org |
| Salicylaldehyde, Malononitrile, Nitroalkane | Baker's Yeast | Room Temp, Neutral pH | 2-Amino-4H-chromene derivatives | ijcce.ac.ir |
| Arylglyoxalmonohydrates, 1,3-Diketones, Malononitrile | L-proline | Ethanol (B145695) | 4H-Chromenes | rsc.org |
| Salicylaldehyde, Indole (B1671886), BPESF | DIPEA | MeCN, Room Temp | 4H-Chromene-3-sulfonyl fluorides |
Catalysis in this compound Synthesis
The development of efficient catalysts is crucial for the synthesis of this compound derivatives. Various catalytic systems, including organocatalysts, heterogeneous catalysts, biocatalysts, metal-organic frameworks, and ionic liquids, have been successfully employed to facilitate this transformation, often leading to high yields, mild reaction conditions, and improved sustainability.
Organocatalysis (e.g., L-Proline, 2-Aminopyridine)
Organocatalysis has emerged as a powerful tool in the synthesis of chromene derivatives, offering a metal-free and often enantioselective approach.
L-Proline: The amino acid L-proline has been effectively used as an organocatalyst in the synthesis of 4H-chromene derivatives. rsc.orgbohrium.commdpi.com For instance, it catalyzes the one-pot, four-component reaction of dimethyl phthalate, 2-cyanoacetohydrazide, benzaldehydes, and 5,5-dimethylcyclohexane-1,3-dione (B117516) in ethanol to produce novel 2-(2-amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonyl)-2,3-dihydrophthalazine-1,4-dione derivatives in high yields. bohrium.com This method is noted for its environmental friendliness and mild reaction conditions. bohrium.com L-proline has also been reported to catalyze the reaction between 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde, active methylene compounds, and substituted indoles in water at room temperature, affording excellent yields. rsc.org A proposed mechanism suggests a sequential base-acid promotion by L-proline. rsc.org In some cases, proline derivatives like prolinamide or prolinol have been used to catalyze tandem reactions leading to optically active 4-hydroxy-4H-chromene-3-carbaldehydes. beilstein-journals.orgbeilstein-journals.org
2-Aminopyridine: 2-Aminopyridine has been demonstrated as an effective organo-base-catalyst for the three-component, one-pot synthesis of 4H-chromenes from 1,3-cyclohexanedione, malononitrile, and aromatic aldehydes. frontiersin.orgnih.gov This method is characterized by short reaction times, excellent yields, and the recyclability of the catalyst. frontiersin.orgnih.gov Pyridine-2-carboxylic acid (P2CA) has also been highlighted as a sustainable and rapid catalyst for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives. nih.govrsc.org Operating under green chemistry principles, 15 mol% of P2CA in a water-EtOH mixture under reflux gives high yields. nih.govrsc.org Mechanistic studies suggest a dual acid-base behavior of the catalyst. nih.gov
| Catalyst | Reactants | Product | Yield (%) | Conditions | Ref |
| L-Proline | Dimethyl phthalate, 2-cyanoacetohydrazide, Benzaldehydes, 5,5-dimethylcyclohexane-1,3-dione | 2-(2-amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonyl)-2,3-dihydrophthalazine-1,4-dione derivatives | High | Ethanol | bohrium.com |
| 2-Aminopyridine | 1,3-cyclohexanedione, Malononitrile, Aromatic aldehydes | 4H-Chromene derivatives | Excellent | Not specified | frontiersin.orgnih.gov |
| Pyridine-2-carboxylic acid | Substituted aldehydes, Malononitrile, Dimedone | 2-amino-4H-chromene-3-carbonitrile derivatives | up to 98% | 15 mol% catalyst, water-EtOH (1:1), reflux | nih.govrsc.org |
Heterogeneous Catalysis (e.g., Magnesium Oxide, Amino-Functionalized Silica (B1680970) Gel)
Heterogeneous catalysts offer significant advantages, including ease of separation, reusability, and often milder reaction conditions.
Magnesium Oxide (MgO): Nanosized magnesium oxide has been utilized as a highly active and inexpensive heterogeneous base catalyst for the one-pot, three-component synthesis of pyran annulated chromene derivatives. frontiersin.orgnih.govamazonaws.com This method involves the reaction of α-amino or α-hydroxy activated C-H acids, malononitrile, and aryl aldehydes. frontiersin.orgnih.gov The catalyst is stable, easily obtainable, and can be recycled and reused. frontiersin.orgnih.gov Chitosan (B1678972)/magnesia hybrid films have also been developed as ecofriendly and recyclable solid catalysts for these reactions, particularly under microwave irradiation conditions. mdpi.com
Amino-Functionalized Silica Gel: A simple, efficient, and environmentally friendly method for synthesizing 4H-chromene derivatives employs amino-functionalized silica gel as a recoverable base catalyst. researchgate.net This catalyst, prepared by immobilizing 3-aminopropyltrimethoxysilane (B80574) on the surface of silica, facilitates the three-component reaction of aldehydes, malononitrile, and cyclic 1,3-diketones in water at 70°C, affording excellent yields (87%-96%) in short reaction times. researchgate.net The catalyst demonstrates remarkable recyclability, being reusable for over fifteen cycles with negligible loss of activity. researchgate.net Silica-supported yttrium nitrate (B79036) hexahydrate has also been shown to be an efficient and reusable catalyst for the synthesis of 2-amino-4H-chromenes in water. scielo.org.za
| Catalyst | Reactants | Yield (%) | Conditions | Ref |
| Magnesium Oxide (MgO) | α-amino or α-hydroxy activated C-H acids, Malononitrile, Aryl aldehydes | Not specified | Not specified | frontiersin.orgnih.gov |
| Amino-Functionalized Silica Gel | Aldehydes, Malononitrile, Cyclic 1,3-diketones | 87-96% | Water, 70°C | researchgate.net |
Biocatalysis
Biocatalysis represents a green and sustainable approach to chemical synthesis, often providing high selectivity under mild conditions.
Baker's yeast has been successfully employed as a biocatalyst for the one-pot, three-component cyclocondensation of salicylaldehyde, malononitrile or ethyl cyanoacetate, and nitroalkanes to synthesize substituted 2-amino-4H-chromene derivatives. nih.govchemicalpapers.comresearchgate.net This method is highlighted by the use of a biodegradable and inexpensive catalyst, simple reaction conditions at room temperature and neutral pH, good to excellent yields, and a straightforward workup procedure. chemicalpapers.comresearchgate.net The yeast cells have been shown to work effectively in a non-aqueous medium like ethanol without a decrease in catalytic activity. researchgate.net In another approach, a novel biocatalytic method for synthesizing indol-3-yl-4H-chromene derivatives involves a trypsin enzyme attached to functionalized silica-modified magnetic nanoparticles. rsc.org
Metal-Organic Framework (MOF) Catalysis
Metal-Organic Frameworks (MOFs) are porous crystalline materials that have shown great promise as heterogeneous catalysts due to their large surface area and tunable structures.
MOF-5 has been used as a catalyst for the one-pot multicomponent synthesis of 2-amino-4H-chromenes from substituted aromatic aldehydes, malononitrile, and 2-naphthol (B1666908), resulting in excellent yields in a short time. frontiersin.orgnih.gov Another example is the use of a Zn-based MOF (Zn-Bp-BTC) which acts as a heterogeneous catalyst for the Knoevenagel condensation to produce chromene derivatives with excellent yields (93-95%) in ethanol at 80°C. researchgate.net This catalyst can be reused for up to five cycles while retaining its original activity. researchgate.net A magnetic MOF, Fe₃O₄@n-pr-NH₂@Zn₃(BTC)₂, has also been synthesized and demonstrated to be an effective and reusable heterogeneous nanocatalyst for the synthesis of 2-amino-4H-chromene derivatives in ethanol under reflux conditions. chemmethod.com The catalytic activity of MOFs can be attributed to the Lewis acidic nature of the metal centers. wikipedia.orgnih.gov
| Catalyst | Reactants | Yield (%) | Conditions | Ref |
| MOF-5 | Substituted aromatic aldehydes, Malononitrile, 2-Naphthol | Excellent | Not specified | frontiersin.orgnih.gov |
| Zn-Bp-BTC | Not specified | 93-95% | Ethanol, 80°C, 5-6 h | researchgate.net |
| Fe₃O₄@n-pr-NH₂@Zn₃(BTC)₂ | Not specified | Not specified | Ethanol, reflux | chemmethod.com |
Ionic Liquid-Assisted Synthesis
Ionic liquids (ILs) have gained attention as green solvents and catalysts in organic synthesis due to their unique properties, such as low vapor pressure, high thermal stability, and recyclability.
The synthesis of novel chromone-pyrimidine coupled derivatives has been achieved using the ionic liquid triethylammonium (B8662869) hydrogen sulphate ([Et₃NH][HSO₄]) as a catalyst. nih.gov In a model reaction, optimizing conditions to 15 mol% of the catalyst at 100°C resulted in a 95% yield of the product in 60 minutes. nih.gov The reusability of the catalyst was also demonstrated. nih.gov DABCO (1,4-diazabicyclo[2.2.2]octane)-based ionic liquids have been utilized as dual-nature catalysts for the three-component tandem Knoevenagel–Pinner cyclization–Michael reaction to synthesize 2-amino-4-(indol-3-yl)-4H-chromene, achieving excellent yields under mild conditions with short reaction times in ethanol. rsc.org A review of ionic liquid-assisted synthesis of 2-amino-3-cyano-4H-chromenes highlights the versatility of various types of ionic liquids, including basic, acidic, neutral, and metal-tagged, in multicomponent reactions. researchgate.net
| Ionic Liquid | Reactants | Product | Yield (%) | Conditions | Ref |
| [Et₃NH][HSO₄] | 4-oxo-4H-chromene-3-carbaldehydes, Ethyl acetoacetate, Urea | Ethyl 4-(6-substituted-4-oxo-4H-chromen-3-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 95% | 15 mol% catalyst, 100°C, 60 min | nih.gov |
| [DABCO-H][HSO₄] | Not specified | 2-amino-4-(indol-3-yl)-4H-chromene | Excellent | Ethanol, mild conditions | rsc.org |
Nanocatalysis
The application of nanocatalysts in organic synthesis represents a significant advancement, offering high efficiency, reusability, and often milder reaction conditions. Various nanostructured materials have been successfully employed as catalysts for the one-pot, three-component synthesis of 4H-chromene derivatives. This reaction typically involves an aldehyde, an active methylene compound (like malononitrile), and a C-H activated acid such as dimedone or 4-hydroxycoumarin. sharif.eduresearchgate.netjwent.net
Magnetic nanoparticles are particularly advantageous due to their easy separation from the reaction mixture using an external magnet, which simplifies the work-up procedure and enhances catalyst recyclability. sharif.edusharif.edujwent.net For instance, a superparamagnetic nanocatalyst, nano-kaoline/BF₃/Fe₃O₄, has been utilized for the synthesis of 2-amino-4H-chromenes via a domino Knoevenagel-Michael-cyclization reaction under solvent-free conditions. sharif.edusharif.edu This method provides high yields, short reaction times, and a green profile. sharif.edusharif.edu Similarly, silica-coated magnetic nanoparticles functionalized with a sulfonic acid group (Fe₃O₄@SiO₂-SO₃H) have proven effective in synthesizing 3,4-dihydropyrano[c]chromene derivatives in methanol, a greener solvent. jwent.net
Other notable nanocatalysts include zinc oxide (ZnO) nanoflakes, tin oxide (SnO₂), and composite nanopowders like ZnAl₂O₄–Bi₂O₃. researchgate.netresearchgate.netarabjchem.org ZnO nanoflakes have been shown to effectively catalyze the Knoevenagel condensation for chromene synthesis, with DMF being an optimal solvent for this transformation. arabjchem.org Biogenic SnO₂ nanoparticles have been used as a catalyst in the microwave-assisted synthesis of novel 4H-chromene compounds. researchgate.net The use of a ZnAl₂O₄–Bi₂O₃ composite nanopowder in aqueous media also provides an efficient route to 4H-chromene-3-carbonitriles. researchgate.net
The catalytic activity of these nanoparticles is often attributed to their high surface area and the presence of Lewis acidic or basic sites that facilitate the key steps of the reaction mechanism. researchgate.netarabjchem.org
Table 1: Nanocatalysts in the Synthesis of 4H-Chromene Derivatives
| Catalyst | Reactants | Solvent | Conditions | Yield (%) | Ref. |
| nano-kaoline/BF₃/Fe₃O₄ | Aromatic aldehyde, malononitrile, dimedone | Solvent-free | 70°C, 30 min | 95 | sharif.edusharif.edu |
| Fe₃O₄@SiO₂-SO₃H | 3-Nitrobenzaldehyde, malononitrile, 4-hydroxycoumarin | Methanol | 80°C, 2h | 98 | jwent.net |
| ZnO nanoflakes | 6-chloro-4-oxo-4H-chromene-3-carbaldehyde, 2,4-dinitrotoluene | DMF | Reflux, 2h | 77 | arabjchem.org |
| Fe₃O₄@CONa | Salicylaldehyde, active methylene compounds, nucleophiles | Water | 60°C | High | researchgate.net |
| Zr@IL-Fe₃O₄ MNPs | Arylaldehydes, malononitrile, dimedone/4-hydroxycoumarin | Solvent-free | Room Temp. | Excellent | researchgate.net |
Green Chemistry Principles in Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of complex molecules like 4H-chromenes to minimize environmental impact. Key strategies include the use of eco-friendly solvents, alternative energy sources, and catalyst-free protocols. researchgate.netnih.gov
One of the cornerstones of green chemistry is the reduction or elimination of volatile organic solvents (VOCs). sharif.edu Syntheses of 4H-chromene derivatives have been effectively carried out under solvent-free conditions, often with the aid of heterogeneous or nanocatalysts. sharif.eduresearchgate.net The reaction of aldehydes, malononitrile, and dimedone or 4-hydroxycoumarin can be performed by heating the neat mixture in the presence of a catalyst like nano-kaoline/BF₃/Fe₃O₄ or Zr@IL-Fe₃O₄ magnetic nanoparticles. sharif.edusharif.eduresearchgate.net These solvent-free approaches not only reduce waste but also simplify product isolation and purification. researchgate.net
Water is considered the ideal green solvent due to its abundance, non-toxicity, and non-flammability. Several methods have been developed for 4H-chromene synthesis in aqueous media. researchgate.netresearchgate.netnih.gov For example, 2-amino-4H-chromene-3-carbonitrile derivatives can be synthesized in high yields using pyridine-2-carboxylic acid (P2CA) as a catalyst in a water-ethanol mixture. nih.gov This method boasts a high Atom Economy (AE) and a low E-factor, confirming its green credentials. nih.gov The use of Fe₃O₄@CONa nanoparticles in pure water at 60°C also provides a green and efficient route to functionalized 4H-chromenes. researchgate.net In some cases, the reaction can proceed in water even without a catalyst, particularly under ultrasound irradiation, offering an exceptionally clean synthetic route. researchgate.net
Alternative energy sources like microwave irradiation and ultrasound have emerged as powerful tools in green synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. nanobioletters.comnih.govjmest.org
Microwave-assisted synthesis has been successfully applied to the preparation of various chromene derivatives. For instance, a Schiff base ligand derived from 6-iodo-4-oxo-4H-chromene-3-carbaldehyde was synthesized in a microwave oven with a significantly shorter reaction time (40-160 seconds) and high yields (75-85%). nanobioletters.com The condensation of amines with 6-butoxy-2-oxo-2H-chromene-4-carbaldehyde under microwave irradiation also proceeds rapidly to give the desired products in high yields. jmest.org These methods often proceed under solvent-free conditions, further enhancing their green profile. jmest.org
Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy of acoustic cavitation to promote chemical reactions. researchgate.netresearchgate.nettroindia.in This technique has been employed for the one-pot, three-component synthesis of 2-amino-4H-chromenes. Using catalysts like potassium titanium oxalate (B1200264) dihydrate or simply triethylamine (B128534) in ethanol, reactions can be completed in as little as 15 minutes at moderate temperatures with excellent yields. nih.govresearchgate.net A notable advantage is the ability to achieve high yields in short reaction times at room temperature, avoiding the need for heating. researchgate.net A catalyst-free synthesis of 2-amino-4H-chromene derivatives in aqueous ethanol under ultrasound irradiation has also been reported, highlighting a particularly green and efficient protocol. researchgate.net
Table 2: Green Synthetic Approaches to 4H-Chromenes
| Method | Catalyst/Conditions | Solvent | Time | Yield (%) | Ref. |
| Aqueous Media | Pyridine-2-carboxylic acid (15 mol%) | Water-EtOH (1:1) | Reflux | up to 98 | nih.gov |
| Solvent-Free | Zr@IL-Fe₃O₄ MNPs | Room Temp. | 6-36 min | 79-96 | researchgate.net |
| Microwave | No catalyst mentioned | Solvent-free | 30 min | High | nanobioletters.com |
| Microwave | Acetic acid | Solvent-free | 3-5 min | High | jmest.org |
| Ultrasound | Potassium titanium oxalate dihydrate | Not specified | 15 min | High | nih.gov |
| Ultrasound | Catalyst-free | Aqueous ethanol | 5-15 min | 95-99 | researchgate.net |
Mechanistic Elucidation of Synthetic Pathways
The most common and efficient route for synthesizing the 4H-chromene core is a one-pot, three-component domino reaction. sharif.edusharif.edu The generally accepted mechanism for the reaction between an aldehyde, malononitrile, and a phenolic compound (like resorcinol (B1680541) or dimedone) involves a sequence of classical organic reactions: a Knoevenagel condensation, a Michael addition, and an intramolecular cyclization/dehydration. sharif.edusharif.edufrontiersin.org
The reaction is typically initiated by a base-catalyzed Knoevenagel condensation between the aldehyde and malononitrile. The base, which can be a traditional catalyst like piperidine (B6355638) or an amine-functionalized nanocatalyst, deprotonates the active methylene group of malononitrile, which then attacks the carbonyl carbon of the aldehyde. Subsequent dehydration yields an arylidenemalononitrile intermediate. frontiersin.org
In the next step, the phenolic hydroxyl group, or the enol form of a 1,3-dicarbonyl compound like dimedone, acts as a nucleophile in a Michael addition to the electron-deficient double bond of the arylidenemalononitrile intermediate. researchgate.netfrontiersin.org This step is often the rate-determining step and forms a new carbon-oxygen or carbon-carbon bond.
The final step is an intramolecular cyclization. The phenoxide oxygen attacks the nitrile carbon, or in the case of 2-amino-4H-chromenes, the intermediate's free hydroxyl group attacks the nitrile carbon, followed by tautomerization to form the stable 4H-chromene ring. researchgate.netfrontiersin.org When the reaction is performed in water, the solvent can facilitate proton transfer steps. researchgate.net
Theoretical studies using Density Functional Theory (DFT) have been employed to further investigate the reaction mechanism. researchgate.net These studies can help determine the most probable reaction pathway by calculating the energies of intermediates and transition states. For example, in the reaction of salicylaldehyde, an active methylene compound, and a nucleophile like indole or 2-naphthol catalyzed by Fe₃O₄@CONa nanoparticles, DFT calculations have shown that the reaction can proceed via two different routes depending on the nucleophile used. researchgate.net This highlights the complexity and tunability of these multicomponent reactions.
Chemical Transformations and Functionalization Strategies
Role as a Versatile Synthetic Intermediate and Building Block
4H-chromene-3-carbaldehyde is a highly valuable and versatile intermediate in the synthesis of various heterocyclic compounds. nih.govresearchgate.net Its utility is derived from the presence of several reactive centers, including the aldehyde group and the pyran ring, which can participate in a multitude of chemical reactions. nih.govresearchgate.net This dual reactivity allows it to serve as a foundational building block for constructing complex molecular frameworks, many of which possess significant biological activities. researchgate.netuniven.ac.za
The strategic importance of this compound is highlighted by its use in the synthesis of fused heterocyclic systems and as a precursor for various functional group interconversions. rsc.orgresearchgate.net For instance, derivatives of this compound are employed in the preparation of chromene-quinoline and chromene-indole hybrids, which are of interest in medicinal chemistry. benthamdirect.commdpi.com Furthermore, the aldehyde functionality can be readily oxidized or reduced to afford carboxylic acids or hydroxymethyl derivatives, respectively, further expanding its synthetic potential. researchgate.netnih.gov The versatility of this compound is also demonstrated in multicomponent reactions, where it can react with various nucleophiles to generate highly functionalized molecules in a single step. bohrium.comijcce.ac.ir
Reactions with Binucleophiles and Subsequent Cyclization Reactions
A significant application of this compound in synthetic chemistry is its reaction with binucleophiles, which are molecules containing two nucleophilic centers. These reactions often proceed via an initial nucleophilic attack on one of the electrophilic sites of the chromene derivative, followed by an intramolecular cyclization involving the second nucleophilic group. This strategy provides an efficient route to complex, fused heterocyclic systems. researchgate.netresearchgate.net
Formation of Fused Heterocyclic Systems (e.g., Pyrazole (B372694), Isoxazole, Benzodiazepine)
The reaction of this compound and its derivatives with various binucleophiles leads to the formation of a diverse range of fused heterocyclic systems. For example, reactions with hydrazine (B178648) and its derivatives yield pyrazole-fused chromenes. researchgate.netchim.it Similarly, the use of hydroxylamine (B1172632) hydrochloride as a binucleophile results in the formation of isoxazole-fused structures. researchgate.netbohrium.com
The versatility of this approach extends to the synthesis of larger ring systems. For instance, reactions with 1,4-binucleophiles can produce seven-membered rings, such as benzodiazepines, benzoxazepines, and benzothiazepines, fused to the chromone (B188151) framework. bohrium.com These reactions underscore the utility of this compound as a scaffold for constructing complex polycyclic molecules with potential applications in medicinal chemistry.
Synthesis of Chromene-Quinoline and Chromene-Indole Hybrids
The strategic combination of the chromene scaffold with other biologically relevant heterocycles, such as quinoline (B57606) and indole (B1671886), has led to the development of novel hybrid molecules. This compound and its derivatives serve as key starting materials in these syntheses. benthamdirect.commdpi.com
One common approach involves the reaction of a 4-chloro-2-aryl-2H-chromene-3-carbaldehyde with anilines. This reaction proceeds through the formation of an imine intermediate, which then undergoes an intramolecular cyclization to yield 6-aryl-6H-chromeno[3,4-c]quinolines. mdpi.com Another strategy utilizes a one-pot, three-component reaction involving 2-chloroquinoline-3-carbaldehydes, α- or β-naphthols, and malononitrile (B47326) to produce quinoline-substituted 2-amino-3-cyano-4H-chromene derivatives. researchgate.net Similarly, chromene-indole hybrids can be synthesized through the reaction of 4-chloro-2-aryl-2H-chromene-3-carbaldehydes with indoles. mdpi.com
Derivatization via Aldehyde Functional Group Reactivity
The aldehyde functional group at the 3-position of the 4H-chromene ring is a key site for chemical modification, allowing for a variety of transformations that further enhance the synthetic utility of this scaffold. researchgate.netuniven.ac.za The reactivity of the aldehyde enables its conversion into other important functional groups, such as carboxylic acids and alcohols, providing access to a broader range of derivatives.
Oxidation to Carboxylic Acids
The aldehyde group of this compound can be readily oxidized to the corresponding carboxylic acid. A common method for this transformation is the Pinnick oxidation, which utilizes sodium chlorite (B76162) (NaClO2) and a scavenger for the byproduct hypochlorite, such as sulfamic acid or 2-methyl-2-butene. vulcanchem.comsemanticscholar.org This method is efficient and provides good yields of the desired 4-oxo-4H-chromene-3-carboxylic acid. semanticscholar.org These carboxylic acid derivatives are valuable intermediates themselves, serving as precursors for the synthesis of amides and other functionalized chromones. univen.ac.za
Reduction to Hydroxymethyl Derivatives
The reduction of the aldehyde group in this compound to a primary alcohol yields 3-(hydroxymethyl)-4H-chromen-4-one. This transformation can be achieved using various reducing agents. One reported method involves the use of sodium borohydride, although this can sometimes lead to complex mixtures and poor yields. nih.gov A more efficient and versatile synthesis involves the hydroxymethylation of precursor 2-hydroxy-4-chromanones followed by acid-catalyzed dehydration. researchgate.net The resulting 3-hydroxymethylchromones are key intermediates in the synthesis of various biologically active compounds. nih.gov
Schiff Base Formation
The aldehyde functional group at the C-3 position of the 4H-chromene scaffold is a key site for chemical modification, most notably through the formation of Schiff bases (imines). This condensation reaction typically involves the reaction of this compound or its derivatives with primary amines, hydrazides, or other compounds containing a primary amino group. The resulting C=N double bond extends the conjugation of the chromene system and provides a versatile linker for introducing a wide array of functional moieties.
The synthesis of these Schiff bases is generally straightforward, often achieved by refluxing the chromene-3-carbaldehyde with the appropriate amine in a suitable solvent like ethanol (B145695) or benzene (B151609). eurjchem.comtubitak.gov.tr In some cases, an acid catalyst such as p-toluenesulfonic acid is employed to facilitate the dehydration step. tubitak.gov.tr Modern synthetic approaches have also utilized green chemistry principles, such as microwave irradiation or ultrasound-assisted methods, to accelerate the reaction and improve yields. acs.orgnanobioletters.comresearchgate.netnanobioletters.com For instance, the reaction of 6-iodo-4-oxo-4H-chromene-3-carbaldehyde with 4-methyl-1,2,3-thiadiazole-5-carbohydrazide (B1349471) has been successfully performed in a microwave oven, leading to the desired Schiff base in a short reaction time. nanobioletters.comnanobioletters.com Similarly, Schiff bases of chitosan (B1678972) have been prepared by reacting it with 4-oxo-4H-chromene-3-carbaldehyde using both thermal and ultrasound methods. acs.orgresearchgate.net
The diverse range of amines used in this reaction allows for the synthesis of a vast library of chromene-based Schiff bases. These include derivatives from simple anilines, p-phenylenediamine, carbohydrazides, and even large biopolymers like chitosan. eurjchem.comtubitak.gov.tracs.orgresearchgate.netnih.gov A di-chromene Schiff base has been synthesized by reacting 4-oxo-4H-chromene-3-carbaldehyde with 7-(diethylamino)-2-oxo-2H-chromene-3-carbohydrazide, demonstrating the potential to create complex, multi-scaffold molecules. nih.gov The resulting Schiff bases are not only important synthetic intermediates but also serve as ligands for the formation of transition metal complexes. nanobioletters.comnanobioletters.comsciensage.info
| Chromene Reactant | Amine/Hydrazide Reactant | Conditions | Product | Reference |
|---|---|---|---|---|
| 6-Chloro-4-oxo-4H-chromene-3-carbaldehyde | p-Phenylenediamine | Dry benzene, p-toluenesulfonic acid, reflux | 3-[(4-Aminophenylimino)methyl]-6-chloro-4-oxo-4H-chromene | tubitak.gov.tr |
| 4-Oxo-4H-chromene-3-carbaldehyde | Chitosan | Ultrasound or thermal | Chitosan-chromene Schiff base | acs.orgresearchgate.net |
| 6-Iodo-4-oxo-4H-chromene-3-carbaldehyde | 4-Methyl-1,2,3,-thiadiazole-5-carbohydrazide | Microwave irradiation, 30 min | (N'-((6-iodo-4-oxo-4H-chromen-3-yl)methylene)-4-methyl-1,2,3-thiadiazole-5-carbohydrazide) | nanobioletters.comnanobioletters.com |
| 4-Oxo-4H-chromene-3-carbaldehyde | 7-(Diethylamino)-2-oxo-2H-chromene-3-carbohydrazide | Not specified | Di-chromene Schiff base (COM-CH) | nih.gov |
| 4-Oxo-4H-chromene-3-carbaldehydes | Primary amines | Not specified | New antifungal agents | eurjchem.com |
Annulation and Cycloaddition Reactions
The conjugated system of this compound, which includes a reactive aldehyde and a pyran ring, makes it an excellent substrate for annulation and cycloaddition reactions. These transformations are powerful tools for constructing complex, polycyclic heterocyclic systems that are otherwise difficult to synthesize.
A significant example is the formal oxa-[3+3] cycloaddition, or annulation, of 4H-chromene-3-carbaldehydes with various cyclic 1,3-dicarbonyl compounds. rsc.orgnih.gov This reaction, often catalyzed by ammonium (B1175870) acetate (B1210297) in acetic acid, provides an eco-friendly pathway to fused pyrano[2,3-b]pyran systems. rsc.orgnih.gov The proposed mechanism involves an initial Knoevenagel condensation between the chromene aldehyde and the 1,3-dicarbonyl compound to form a 1-oxatriene intermediate. This intermediate then undergoes a subsequent 6π-electrocyclization to yield the final polycyclic product. rsc.orgnih.govresearchgate.net This strategy has been successfully applied using various 1,3-dicarbonyl partners, including 4-hydroxycoumarin (B602359), 4-hydroxythiocoumarin, and 2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione, leading to a diverse range of fused heterocyclic structures. rsc.orgnih.govresearchgate.net
In addition to [3+3] annulations, this compound participates in other cycloaddition and multicomponent reactions. It can act as a heterodiene component in hetero-Diels-Alder reactions. d-nb.info Furthermore, a one-pot, three-component reaction between 4-oxo-4H-chromene-3-carbaldehyde, malononitrile, and phenacyl bromide diastereoselectively yields highly functionalized 2-amino-4,5-dihydrofuran-3-carbonitrile (B3050638) derivatives. bohrium.com This cascade process involves the initial formation of phenacylmalononitrile, which then reacts with the chromene aldehyde to construct the dihydrofuran ring. bohrium.com The Friedländer annulation is another important transformation, used to synthesize chromeno[2,3-b]pyridines from 2-amino-4-oxo-4H-chromene-3-carboxaldehyde and compounds with a reactive α-methylene group, showcasing the versatility of the chromene-aldehyde scaffold in building fused nitrogen-containing heterocycles. eurjchem.com
| Chromene Reactant | Reaction Partner(s) | Reaction Type | Conditions/Catalyst | Product | Reference |
|---|---|---|---|---|---|
| 4H-Chromene-3-carbaldehydes | Cyclic 1,3-dicarbonyl compounds (e.g., 4-hydroxycoumarin) | Formal oxa-[3+3] Cycloaddition | Ammonium acetate, Acetic acid | Fused pyrano[2,3-b]pyrans | rsc.orgnih.gov |
| 4H-Chromene-3-carbaldehydes | 4-Hydroxythiocoumarin | Formal [3+3] Cycloaddition | Ammonium acetate | Thiochromeno[3',4':5,6]pyrano[2,3-b]chromen-6-ones | researchgate.net |
| 4-Oxo-4H-chromene-3-carbaldehyde | Phenacyl bromide, Malononitrile | Three-component reaction | Et3N, Ethanol, Room temperature | 2-Amino-4-benzoyl-5-(4-oxo-4H-chromen-3-yl)-4,5-dihydrofuran-3-carbonitrile | bohrium.com |
| 8-Allyl-2-amino-4-oxo-4H-chromene-3-carboxaldehyde | Cyclic α-methylene ketones (e.g., acetylacetone) | Friedländer Annulation | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Chromeno[2,3-b]pyridines | eurjchem.com |
| 1H-Benzo[f]chromene-2-carbaldehyde | 2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione | Formal oxa-[3+3] Cycloaddition | Ammonium acetate, Acetic acid | Fused pyrano[2,3-b]pyran derivative | nih.gov |
Advanced Structural Elucidation and Spectroscopic Characterization
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a powerful technique for determining the exact arrangement of atoms in a crystalline solid. Studies on various derivatives of 4H-chromene-3-carbaldehyde have revealed detailed information about their molecular geometry and intermolecular interactions in the solid state.
The core 4H-chromene ring system in these compounds is generally found to be nearly planar. However, slight deviations from planarity are often observed. For instance, in 7,8-dichloro-4-oxo-4H-chromene-3-carbaldehyde, the fused-ring system is slightly puckered, with a dihedral angle of 3.66 (10)° between the benzene (B151609) and pyran rings. nih.goviucr.org Similarly, the formyl group can be twisted relative to the chromene ring. In 6,8-dibromo-4-oxo-4H-chromene-3-carbaldehyde, the formyl group is slightly twisted with C—C—C—O torsion angles of 11.5 (4)° and -168.9 (3)°. nih.govnih.gov In 8-fluoro-4-oxo-4H-chromene-3-carbaldehyde, the formyl group is also twisted, with C-C-C-O torsion angles of -11.00 (19)° and 170.81 (11)°. iucr.orgnih.gov
The degree of planarity can vary with different substituents. For example, the non-hydrogen atoms in 7-bromo-4-oxo-4H-chromene-3-carbaldehyde are essentially coplanar, with a root-mean-square (r.m.s.) deviation of 0.0631 Å. nih.gov In contrast, 6,8-diiodo-4-oxo-4H-chromene-3-carbaldehyde also shows essential coplanarity with an r.m.s. deviation of 0.049 Å. iucr.orgnih.gov
| Compound | Molecular Planarity Details | Torsion Angles | Reference |
|---|---|---|---|
| 7,8-dichloro-4-oxo-4H-chromene-3-carbaldehyde | Slightly puckered fused-ring system; Dihedral angle between benzene and pyran rings = 3.66 (10)° | Dihedral angle between the pyran ring and the formyl plane = 8.64 (7)° | nih.goviucr.org |
| 6,8-dibromo-4-oxo-4H-chromene-3-carbaldehyde | Essentially coplanar 6,8-dibromochromone unit; Largest deviation from mean planes = 0.1109 (3) Å | Formyl group twisted; C—C—C—O torsion angles = 11.5 (4)° and -168.9 (3)° | nih.govnih.gov |
| 8-fluoro-4-oxo-4H-chromene-3-carbaldehyde | Essentially coplanar 8-fluoro-chromone unit; r.m.s. deviation = 0.0259 Å | Formyl group twisted; C-C-C-O torsion angles = -11.00 (19)° and 170.81 (11)° | iucr.orgnih.gov |
| 7-bromo-4-oxo-4H-chromene-3-carbaldehyde | Essentially coplanar non-H atoms; r.m.s. deviation = 0.0631 Å | Largest deviation from the least-squares plane for the formyl O atom = 0.215 (3) Å | nih.gov |
| 6,8-diiodo-4-oxo-4H-chromene-3-carbaldehyde | Essentially coplanar atoms; r.m.s. deviation = 0.049 Å | Largest deviation from the least-squares plane for the CH(=O) C atom = 0.111 (9) Å | iucr.orgnih.gov |
The crystal packing of this compound derivatives is stabilized by a variety of intermolecular interactions, including halogen bonds, π-π stacking, and hydrogen bonds.
Halogen bonding is a significant interaction in halogenated derivatives. For instance, in 6,8-dibromo-4-oxo-4H-chromene-3-carbaldehyde, molecules are linked by halogen bonds with a Br⋯O distance of 3.118 (2) Å. nih.govnih.gov In the crystal structure of 7-iodo-4-oxo-4H-chromene-3-carbaldehyde, halogen bonds are observed between the iodine and formyl oxygen atoms [I⋯O = 3.056 (2) Å]. iucr.org Similarly, 6-iodo-4-oxo-4H-chromene-3-carbaldehyde exhibits I⋯O halogen bonds at a distance of 3.245 (4) Å. researchgate.net In 7,8-dichloro-4-oxo-4H-chromene-3-carbaldehyde, Cl⋯O halogen bonds [2.984 (3) Å] and type II halogen–halogen contacts [Cl⋯Cl = 3.519 (2) Å] are present. nih.goviucr.org However, halogen bonding is not observed in all halogenated derivatives. For example, in 8-chloro-4-oxo-4H-chromene-3-carbaldehyde, the distance between the chlorine and formyl oxygen atoms is too large to be considered a halogen bond. nih.gov
π-π stacking interactions are also prevalent, contributing to the stability of the crystal lattice. In 7,8-dichloro-4-oxo-4H-chromene-3-carbaldehyde, π-π stacking is observed with a centroid-centroid distance of 3.727 (2) Å between the benzene and pyran rings. nih.goviucr.org For 6,8-dibromo-4-oxo-4H-chromene-3-carbaldehyde, the centroid-centroid distance for π-π stacking is 3.850 (2) Å. nih.govnih.gov In 8-fluoro-4-oxo-4H-chromene-3-carbaldehyde, the centroid-centroid distance between the pyran and benzene rings is 3.519 (2) Å. iucr.orgnih.gov 6,8-diiodo-4-oxo-4H-chromene-3-carbaldehyde also exhibits π-π stacking with a centroid-centroid distance of 3.527 (6) Å. iucr.orgnih.gov
| Compound | Halogen Bonding Details | π-π Stacking Details | Reference |
|---|---|---|---|
| 7,8-dichloro-4-oxo-4H-chromene-3-carbaldehyde | Cl⋯O distance = 2.984 (3) Å; Type II Cl⋯Cl contact = 3.519 (2) Å | Centroid-centroid distance = 3.727 (2) Å | nih.goviucr.org |
| 6,8-dibromo-4-oxo-4H-chromene-3-carbaldehyde | Br⋯O distance = 3.118 (2) Å | Centroid-centroid distance = 3.850 (2) Å | nih.govnih.gov |
| 7-iodo-4-oxo-4H-chromene-3-carbaldehyde | I⋯O distance = 3.056 (2) Å | Centroid-centroid distance between benzene rings = 3.700 (3) Å | iucr.org |
| 8-fluoro-4-oxo-4H-chromene-3-carbaldehyde | Distance between F and chromone (B188151) carbonyl O [3.332 (3) Å] is too far for halogen bonding. | Centroid-centroid distance between pyran and benzene rings = 3.519 (2) Å | iucr.orgnih.gov |
| 6,8-diiodo-4-oxo-4H-chromene-3-carbaldehyde | I⋯O distances = 3.352 (5) Å and 3.405 (7) Å | Centroid-centroid distance = 3.527 (6) Å | iucr.orgnih.gov |
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for elucidating the structure of this compound in solution. ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom, respectively.
The ¹H NMR spectrum of this compound derivatives typically shows characteristic signals for the aldehydic proton, the proton at position 2, and the aromatic protons on the benzene ring. For example, in 7,8-dichloro-4-oxo-4H-chromene-3-carbaldehyde, the aldehydic proton appears as a singlet at 10.10 ppm, and the proton at C2 is observed as a singlet at 9.05 ppm. The aromatic protons appear as doublets at 7.82 and 8.08 ppm. iucr.org For 8-fluoro-4-oxo-4H-chromene-3-carbaldehyde, the aldehydic proton is at 10.13 ppm and the C2 proton is at 8.99 ppm. iucr.org In the case of 8-chloro-4-oxo-4H-chromene-3-carbaldehyde, the aldehydic proton resonates at 10.12 ppm and the C2 proton at 9.03 ppm. nih.gov
While specific ¹³C NMR data for the parent this compound is not detailed in the provided context, the general chemical shifts for the carbonyl carbon, aldehydic carbon, and other carbons in the chromene ring can be inferred from related structures and are crucial for confirming the carbon skeleton.
| Compound | ¹H NMR Signal Assignments (ppm) | Reference |
|---|---|---|
| 7,8-dichloro-4-oxo-4H-chromene-3-carbaldehyde | 10.10 (s, 1H, CHO), 9.05 (s, 1H, H-2), 8.08 (d, 1H, J = 8.8 Hz), 7.82 (d, 1H, J = 8.8 Hz) | iucr.org |
| 8-fluoro-4-oxo-4H-chromene-3-carbaldehyde | 10.13 (s, 1H, CHO), 8.99 (s, 1H, H-2), 7.95 (d, 1H, J = 8.3 Hz), 7.88 (dd, 1H, J = 1.5 and 8.3 Hz), 7.58 (m, 1H) | iucr.org |
| 8-chloro-4-oxo-4H-chromene-3-carbaldehyde | 10.12 (s, 1H, CHO), 9.03 (s, 1H, H-2), 8.10 (d, 1H, J = 7.8 Hz), 8.07 (d, 1H, J = 7.8 Hz), 7.58 (t, 1H, J = 7.8 Hz) | nih.gov |
| 6-iodo-4-oxo-4H-chromene-3-carbaldehyde | 10.10 (s, 1H, CHO), 8.95 (s, 1H, H-2), 8.37 (d, 1H, J = 2.4 Hz), 8.18 (dd, 1H, J = 2.4 and 8.8 Hz), 7.60 (d, 1H, J = 8.8 Hz) | researchgate.net |
Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for unambiguous signal assignments. COSY experiments establish proton-proton correlations, helping to identify adjacent protons in the aromatic ring. HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals long-range (2-3 bond) correlations between protons and carbons. These techniques are instrumental in confirming the connectivity of the entire molecule, although specific data for this compound is not available in the provided search results.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound and its derivatives shows characteristic absorption bands for the carbonyl groups and other key functionalities.
The most prominent peaks in the IR spectrum are typically associated with the C=O stretching vibrations of the pyranone and aldehyde groups. The exact positions of these bands can be influenced by substituents on the chromene ring. In general, the pyranone carbonyl stretching frequency appears in the range of 1630-1660 cm⁻¹, while the aldehyde carbonyl stretching is observed at a higher frequency, typically around 1680-1700 cm⁻¹. The C-O-C stretching of the pyran ring and C-H stretching and bending vibrations are also observable. While specific IR data for the parent compound is not provided, the analysis of derivatives confirms the presence of these key functional groups.
Theoretical and Computational Investigations
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. It has been widely applied to study various derivatives of 4-oxo-4H-chromene-3-carbaldehyde, providing detailed information on their geometric and electronic properties. utar.edu.mygrafiati.com
Geometry optimization is a fundamental computational step to find the stable three-dimensional arrangement of atoms in a molecule, corresponding to a local energy minimum on the potential energy surface. scientific.netstorion.ru For 4H-chromene-3-carbaldehyde and its substituted analogs, DFT calculations, often using the B3LYP functional, have been employed to determine their optimized geometries. researchgate.net
These computational results are frequently validated by comparison with experimental data from X-ray crystallography. researchgate.net Studies on various halogenated derivatives, such as 7-iodo-4-oxo-4H-chromene-3-carbaldehyde, 6-bromo-4-oxo-4H-chromene-3-carbaldehyde, and 7,8-dichloro-4-oxo-4H-chromene-3-carbaldehyde, have shown that the optimized geometrical parameters (bond lengths and angles) are in good agreement with experimental X-ray diffraction data. scientific.netscientific.net
The core 4H-chromene ring system is generally found to be essentially coplanar. researchgate.netresearchgate.netnih.gov However, slight deviations from planarity can occur. For instance, in 6,7-dichloro-4-oxo-4H-chromene-3-carbaldehyde, the non-hydrogen atoms of the 4H-chromene ring are nearly coplanar, with the largest deviation observed for the pyran carbonyl carbon atom. researchgate.net Similarly, the formyl group often exhibits a slight twist relative to the chromone (B188151) ring. nih.govnih.gov In 8-fluoro-4-oxo-4H-chromene-3-carbaldehyde, the formyl group is twisted with C-C-C-O torsion angles of -11.00(19)° and 170.81(11)°. nih.gov
Table 1: Comparison of Computational Methods for Geometry Optimization of 4-Oxo-4H-chromene-3-carbaldehyde Derivatives
| Compound | DFT Functional | Basis Set | Key Finding | Reference |
|---|---|---|---|---|
| 7-Iodo-4-oxo-4H-chromene-3-carbaldehyde | B3LYP | LanL2DZ | Computed values are in good harmony with experimental X-ray data. | |
| 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde | B3LYP, B3PW91, M06, PBE1PBE | 6-311++G | Optimized geometries are close to measurement data across all four functionals. | utar.edu.myscientific.net |
| 7,8-Dichloro-4-oxo-4H-chromene-3-carbaldehyde | B3LYP | 6-31G, 6-31++G, 6-311G , 6-311++G** | Optimized geometries show good agreement with measurement data. | scientific.netresearchgate.net |
HOMO-LUMO Gaps: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical stability and reactivity of a molecule. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap (ΔE), is an indicator of molecular stability and reactivity. rsc.org A smaller energy gap suggests higher reactivity and potential for intramolecular charge transfer (ICT). rsc.org
For 7-iodo-4-oxo-4H-chromene-3-carbaldehyde, the HOMO-LUMO energy gap was calculated to be 4.409936 eV using the B3LYP/LanL2DZ level of theory. In this molecule, the HOMO is delocalized on the ring of oxygen atoms, while the LUMO is localized on the oxygen atoms and the second ring, indicating an intramolecular charge transfer from HOMO to LUMO. For 7,8-dichloro-4-oxo-4H-chromene-3-carbaldehyde, the HOMO-LUMO energy gaps were predicted to be in the range of 4.001 eV to 4.089 eV using the B3LYP functional with various basis sets. grafiati.com
Molecular Electrostatic Potential (MEP): The MEP is a valuable tool for understanding the reactive sites of a molecule for electrophilic and nucleophilic attacks. It maps the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red and yellow) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. In studies of 6-bromo-4-oxo-4H-chromene-3-carbaldehyde and 7-iodo-4-oxo-4H-chromene-3-carbaldehyde, the negative potential is concentrated around the oxygen atoms, indicating these are the primary sites for electrophilic interaction. utar.edu.myscientific.net
Mulliken Atomic Charges: Mulliken population analysis is used to calculate the charge distribution over the atoms in a molecule. researchgate.net For derivatives of 4-oxo-4H-chromene-3-carbaldehyde, this analysis reveals the charge distribution patterns. In 7,8-dichloro-4-oxo-4H-chromene-3-carbaldehyde, calculations using the B3LYP/6-31G method showed that the C4 and C6 atoms have the highest positive charges, while the oxygen atoms (O1, O2, O3) are negatively charged. researchgate.netgrafiati.com Similarly, for 6-bromo-4-oxo-4H-chromene-3-carbaldehyde, the C5 atom was found to have the highest positive charge, and the oxygen atoms also carried negative charges. utar.edu.myscientific.net These charge distributions are important for understanding the molecule's electrostatic interactions.
Table 2: Calculated Electronic Properties of Halogenated 4-Oxo-4H-chromene-3-carbaldehyde Derivatives
| Compound | Property | Method | Finding | Reference |
|---|---|---|---|---|
| 7,8-Dichloro-4-Oxo-4H-chromene-3-carbaldehyde | HOMO-LUMO Gap | B3LYP/various basis sets | 4.001 - 4.089 eV | grafiati.com |
| 7,8-Dichloro-4-Oxo-4H-chromene-3-carbaldehyde | Mulliken Charges (C4, C6) | B3LYP/6-31G | +0.284, +0.238 | researchgate.net |
| 7,8-Dichloro-4-Oxo-4H-chromene-3-carbaldehyde | Mulliken Charges (O1, O2, O3) | B3LYP/6-31G | -0.398, -0.512, -0.424 | researchgate.net |
| 6-Bromo-4-Oxo-4H-chromene-3-carbaldehyde | Mulliken Charge (Br) | B3LYP/6-311++G** | -0.158 | utar.edu.myscientific.net |
| 6-Bromo-4-Oxo-4H-chromene-3-carbaldehyde | MEP | DFT/B3LYP | Negative potential localized around oxygen atoms. | utar.edu.myscientific.net |
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), to form a stable complex. nih.gov This method is instrumental in drug discovery for screening potential drug candidates and understanding their binding mechanisms at a molecular level. nih.govresearchgate.net
Several studies have utilized molecular docking to investigate the potential of this compound derivatives as inhibitors of various biological targets. For example, a series of 4H-chromone-1,2,3,4-tetrahydropyrimidine-5-carboxylates, synthesized from chromone-3-carbaldehyde, were docked against the Bcr-Abl oncogene, a target for antileukemic drugs. acs.org The docking studies, performed with AutoDock 4 and AutoDock Vina, revealed strong binding affinities, with scores ranging from -7.8 to -10.16 kcal/mol, suggesting these compounds are potential tyrosine kinase inhibitors. acs.org
In another study, 6-substituted 3-formyl chromone derivatives were investigated as potential anti-diabetic agents by docking them against insulin-degrading enzyme (IDE). nih.gov The compound 6-isopropyl-3-formyl chromone showed a high binding affinity of -8.5 kcal/mol, which was superior to the standard drug dapagliflozin. nih.gov Molecular docking has also been used to explore the interactions of chromene derivatives with enzymes like α-glucosidase and tyrosinase, revealing that hydrogen bonding and π-π stacking are crucial for binding. researchgate.net
Molecular Dynamics Simulations for Ligand-Receptor Stability
Molecular dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules over time, providing insights into the stability and dynamics of ligand-receptor complexes predicted by molecular docking. acs.orgnih.gov
For the 4H-chromone-1,2,3,4-tetrahydropyrimidine-5-carboxylates docked with the Bcr-Abl oncogene, MD simulations were performed for up to 20 nanoseconds to assess the stability of the complex. acs.org The results helped confirm that the ligand remains stably bound within the active site of the protein. acs.org Similarly, MD simulations were conducted on the complex of 6-isopropyl-3-formyl chromone with the insulin-degrading enzyme (IDE). nih.gov The analysis of the root-mean-square deviation (RMSD) during the simulation, which stayed between 0.2 and 0.5 nm, indicated the formation of a stable protein-ligand complex at the active site. nih.gov A study on a 3-(2,3-dihydrobenzo[d]thiazol-2-yl)-4H-chromen-4-one derivative, synthesized from 4-oxo-4H-chromene-3-carbaldehyde, also employed MD simulations to complement docking studies against the SARS-CoV-2 main protease, further confirming the binding stability. nih.govbohrium.com
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a theoretical method that provides a detailed picture of the bonding and electronic structure within a molecule. It examines intramolecular and intermolecular bonding, charge transfer, and conjugative interactions by analyzing the filled (donor) and empty (acceptor) orbitals. researchgate.net The stabilization energy, E(2), associated with the delocalization from a donor NBO to an acceptor NBO is a key parameter in this analysis.
Biological Activity and Molecular Mechanisms
Investigations into Anticancer and Cytotoxic Mechanisms
Derivatives of 4H-chromene-3-carbaldehyde have emerged as a promising class of anticancer agents. researchgate.net Their mechanisms of action are multifaceted, involving direct cytotoxicity to cancer cells, interference with critical cellular machinery, and modulation of signaling pathways that govern cell survival and proliferation.
In Vitro Cytotoxicity on Cancer Cell Lines
Numerous studies have demonstrated the potent cytotoxic effects of this compound derivatives against a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, has been a key parameter in these evaluations.
For instance, a series of novel substituted 4H-chromenes exhibited significant activity, with IC50 values in the nanomolar range (7.4–640 nM) across melanoma, prostate, and glioma cancer cell lines. researchgate.net One particular chromene, compound 4e, was exceptionally potent against the A172 human glioma cell line, with an IC50 of 7.4 nM. researchgate.net
Indole-tethered chromene derivatives have also shown considerable promise. Compounds 4c and 4d, featuring a fluorine substituent on the indole (B1671886) ring, were the most potent in a series tested against A549 (lung carcinoma), PC-3 (prostate carcinoma), and MCF-7 (breast carcinoma) cell lines, with IC50 values ranging from 7.9 to 9.1 µM. nih.gov In another study, some 4H-benzo[h]chromene derivatives demonstrated high antitumor activity against MCF-7, HCT-116, and HepG-2 cell lines, comparable to the standard drugs vinblastine, colchicine, and doxorubicin. researchgate.net
Furthermore, derivatives of 8-Chloro-4-oxo-4H-chromene-3-carbaldehyde have shown potent cytotoxicity against human colon carcinoma (HCT-116), hepatocellular carcinoma (HepG-2), breast adenocarcinoma (MCF-7), and lung adenocarcinoma (A-549) cell lines, with IC50 values ranging from 1.08 to 1.48 µg/mL.
| Compound/Derivative | Cancer Cell Line(s) | IC50 Value(s) | Reference |
| Substituted 4H-chromenes (4a-e) | Melanoma, Prostate, Glioma | 7.4 - 640 nM | researchgate.net |
| Chromene 4e | A172 (Human Glioma) | 7.4 nM | researchgate.net |
| Indole-tethered chromenes (4c, 4d) | A549, PC-3, MCF-7 | 7.9 - 9.1 µM | nih.gov |
| 8-Chloro-4-oxo-4H-chromene-3-carbaldehyde derivatives | HCT-116, HepG-2, MCF-7, A-549 | 1.08 - 1.48 µg/mL | |
| 4-Aryl-4H-chromene derivative (D19) | U87 (Glioblastoma) | 0.90 ± 0.03 μM | nih.gov |
| 2-amino-4-phenyl-4H-benzo[h]chromene-3-carbonitrile derivatives | Various human cancer cell lines | Potent | rsc.org |
Molecular Interactions with Tubulin and Microtubule Disruption
A primary mechanism by which many 4H-chromene derivatives exert their anticancer effects is through the disruption of microtubule dynamics. researchgate.netorientjchem.org Microtubules are essential components of the cytoskeleton, playing critical roles in cell division, intracellular transport, and maintenance of cell shape.
Several 4H-chromene derivatives have been identified as microtubule-targeting agents that interact with tubulin, the protein subunit of microtubules. researchgate.netfrontiersin.org They often bind to the colchicine-binding site on β-tubulin, which prevents the polymerization of tubulin into microtubules. rsc.orgfrontiersin.org This disruption of microtubule formation leads to a cascade of events, including cell cycle arrest and apoptosis. frontiersin.orgd-nb.info
For example, the 4H-chromene derivative Crolibulin, which is in clinical trials, induces microtubule depolarization and disrupts tumor vasculature. mdpi.com Another study on a novel 4-Aryl-4H-chromene derivative, D19, confirmed its role as a microtubule-targeting agent by demonstrating its ability to destroy the tubulin cytoskeleton and inhibit tubulin polymerization by interacting with the colchicine-binding site. nih.gov Molecular docking studies of indole-tethered chromene derivatives have also shown their good binding affinity towards the tubulin protein. nih.gov
Interestingly, while some potent cytotoxic chromenes like compound 4e are weak inhibitors of tubulin polymerization in vitro, they exhibit strong cellular effects, suggesting the involvement of additional anticancer mechanisms. researchgate.net
Modulation of Cellular Signaling Pathways (e.g., MAPK/ERK)
In addition to direct interaction with microtubules, 4H-chromene derivatives can also modulate key cellular signaling pathways that are often dysregulated in cancer. The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinase (ERK) cascade, is a crucial pathway involved in cell proliferation, differentiation, and survival.
Some 4H-chromene derivatives have been shown to modulate the MAPK/ERK pathway. For instance, one study investigated a novel synthetic compound and its effect on the TNFα-induced activation of the MAPK pathway in breast cancer cells. mdpi.com The study evaluated the compound's effects on the phosphorylation of key MAPKs, including ERK1/2. mdpi.com Another chromene derivative, LAPA, has been shown to suppress NF-kappaB activation by downregulating the ERK and p38 MAPK pathways, suggesting its potential as an anti-inflammatory agent. researchgate.net
Induction of Apoptosis Pathways
A common outcome of the various molecular insults inflicted by 4H-chromene derivatives on cancer cells is the induction of apoptosis, or programmed cell death. orientjchem.orgnih.gov This is a crucial mechanism for eliminating cancerous cells.
The disruption of microtubule dynamics by these compounds often leads to cell cycle arrest, typically at the G2/M phase, which is a common trigger for apoptosis. frontiersin.orgd-nb.info Several studies have confirmed the pro-apoptotic effects of 4H-chromene derivatives. For example, some derivatives have been shown to induce apoptosis through caspase-dependent pathways. frontiersin.org Caspases are a family of proteases that execute the apoptotic program.
One study found that potent cytotoxic 4H-chromene derivatives induce cell cycle arrest at the G2/M phase and trigger apoptosis in various cancer cells. researchgate.net Another investigation using fluorescent dyes and DNA fragmentation analysis confirmed the ability of a selected 4H-chromene-3-carbonitrile derivative to induce apoptosis. nih.gov Furthermore, some derivatives have been shown to induce both intrinsic and extrinsic apoptotic pathways. researchgate.net
Selective Activity Against Cancer Cells Versus Normal Cells
An important aspect of cancer chemotherapy is the ability to selectively target cancer cells while minimizing damage to normal, healthy cells. Several studies have investigated the selective cytotoxicity of 4H-chromene derivatives.
Some 4H-chromene-based compounds have demonstrated a unique ability to preferentially kill multi-drug resistant (MDR) cancer cells over their parental, non-resistant counterparts. nih.gov For example, a series of 4H-chromene compounds, including CXL017, CXL035, and CXL055, have shown selectivity for MDR cancer cells. nih.gov
In other studies, new water-soluble copper(II) complexes containing 7-hydroxy-4-oxo-4H-chromene thiosemicarbazones were evaluated for their anticancer activity against both cancer cell lines (A549 and MCF-7) and a non-cancer cell line (HaCaT). sci-hub.se The results indicated that these complexes were less toxic to the normal cells. researchgate.net Similarly, another study found that 4-aryl-4H-chromenes selectively target cancer cell lines. orientjchem.org This selective activity is a promising feature for the development of safer and more effective cancer therapies.
Exploration of Antimicrobial Properties
Beyond their anticancer potential, derivatives of this compound have also been investigated for their antimicrobial properties. researchgate.netnih.gov The chromene scaffold is found in many natural and synthetic compounds with a broad spectrum of biological activities, including antibacterial and antifungal effects. researchgate.net
A study on new substituted 4H-chromenes highlighted that chromene derivatives, in general, exhibit antimicrobial activity. researchgate.net Another investigation into novel indole-tethered chromene derivatives also pointed to the antimicrobial properties associated with the chromene scaffold. nih.gov
The synthesis of hydrazones from 4-oxo-4H-chromene-3-carbaldehyde has yielded compounds with significant antimicrobial activities. aip.org Additionally, 5-(chromene-3-yl)methylene-2,4-thiazolidinedione derivatives have been synthesized and evaluated for their antibacterial and antifungal potential, with some showing promising activity against various microbial strains, including Listeria monocytogenes, Staphylococcus aureus, Escherichia coli, Salmonella typhimurium, and Candida albicans. nih.gov Specifically, the antibacterial activity of some 3-cyano-4H-chromene derivatives was more pronounced against Gram-positive bacteria, particularly Staphylococcus aureus. nih.gov These derivatives also showed interesting antifungal activity against Fusarium species. nih.gov
| Compound/Derivative | Microbial Strain(s) | Activity | Reference |
| Hydrazones of 4-oxo-4H-chromene-3-carbaldehyde | Not specified | Significant antimicrobial activity | aip.org |
| 5-(chromene-3-yl)methylene-2,4-thiazolidinedione derivatives | Listeria monocytogenes, Staphylococcus aureus, Escherichia coli, Salmonella typhimurium, Candida albicans | Modest to good antimicrobial activity | nih.gov |
| 3-cyano-4H-chromene derivatives | Staphylococcus aureus | Significant activity | nih.gov |
| 3-cyano-4H-chromene derivatives | Fusarium sp., Fusarium oxysporum | Interesting antifungal activity | nih.gov |
Antibacterial Activity (Gram-positive and Gram-negative Strains)
Derivatives of 4-oxo-4H-chromene-3-carbaldehyde have been the focus of numerous studies to evaluate their efficacy against a spectrum of bacteria. These investigations reveal that modifications to the chromene ring, such as the introduction of halogen atoms, can significantly influence their antibacterial action.
For instance, a series of N-substituted derivatives of 5-((6,8-dichloro-4-oxo-4H-chromen-3-yl)methylene)-2,4-thiazolidinedione were synthesized and evaluated for their antimicrobial potential. nih.govsemanticscholar.org The parent compound in this series, derived from 6,8-dichloro-4-oxo-4H-chromene-3-carbaldehyde, demonstrated notable activity against both Gram-positive and Gram-negative bacteria. nih.govsemanticscholar.org The results, measured by the diameter of the inhibition zone, indicated a broad spectrum of activity. nih.gov
Similarly, other studies have explored derivatives of 4-hydroxy-2-oxo-2H-chromene-3-carbaldehyde, which have shown bacteriostatic activity against Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium) at concentrations as low as 2 mg/mL. Furthermore, compounds derived from the chromone (B188151) scaffold have demonstrated significant bactericidal activity, with Minimum Inhibitory Concentration (MIC) values ranging from 0.5 to 2 μg/mL against various pathogens. The antibacterial activity of some derivatives is summarized in the table below.
| Compound Derivative | Bacterial Strain (Gram-positive) | Activity | Bacterial Strain (Gram-negative) | Activity | Reference |
|---|---|---|---|---|---|
| 5-((6,8-dichloro-4-oxo-4H-chromen-3-yl)methylene)-2,4-thiazolidinedione | Listeria monocytogenes ATCC 13932 | 18 mm inhibition zone | Escherichia coli ATCC 25922 | 14 mm inhibition zone | nih.gov |
| 5-((6,8-dichloro-4-oxo-4H-chromen-3-yl)methylene)-2,4-thiazolidinedione | Staphylococcus aureus ATCC 49444 | 12-16 mm inhibition zone | Salmonella typhimurium ATCC 14028 | 15-16 mm inhibition zone | nih.gov |
| Derivatives of 4-hydroxy-2-oxo-2H-chromene-3-carbaldehyde | Staphylococcus aureus | Bacteriostatic at 2 mg/mL | Escherichia coli | Bacteriostatic at 2 mg/mL | |
| 6-methyl-8-nitro-4-oxo-4H-chromene-3-carbaldehyde | Staphylococcus aureus | 15 mm inhibition zone at 100 µg/mL | - | - |
Antifungal Activity
The antifungal properties of this compound derivatives have been particularly noted against opportunistic fungal pathogens like Candida albicans. nih.govrsc.org The synthesis of novel chromone derivatives has yielded compounds with significant antifungal effects.
One study reported on a small library of chromones, including synthetic precursors, that were evaluated against Candida albicans ATCC 10231. nih.govrsc.org A notable finding was that 8-methoxy-3-methyl-4-oxo-4H-chromene-2-carbaldehyde, a related compound, exhibited a Minimum Inhibitory Concentration (MIC) of 7.8 μg/mL. nih.govrsc.org This compound also significantly inhibited several of the yeast's virulence factors. nih.govrsc.org At a concentration of 62.5 μg/mL, it completely inhibited the growth of C. albicans in preformed biofilms. nih.govrsc.org
Derivatives of 6,8-dichloro-4-oxo-4H-chromene-3-carbaldehyde also displayed activity against C. albicans ATCC 10231, showing an 18 mm zone of inhibition. nih.gov Additionally, new systems derived from the reaction of 4-oxo-4H-chromene-3-carbaldehydes have been prepared and investigated for their antifungal activities against various fungal species. researchgate.netresearchgate.net
| Compound Derivative | Fungal Strain | Activity | Reference |
|---|---|---|---|
| 8-methoxy-3-methyl-4-oxo-4H-chromene-2-carbaldehyde | Candida albicans ATCC 10231 | MIC = 7.8 μg/mL | nih.govrsc.org |
| 5-((6,8-dichloro-4-oxo-4H-chromen-3-yl)methylene)-2,4-thiazolidinedione | Candida albicans ATCC 10231 | 18 mm inhibition zone | nih.gov |
Antiviral Activity
Certain derivatives of this compound have shown promise as antiviral agents, particularly against the Human Immunodeficiency Virus (HIV). Research has indicated that 6,8-dibromo-4-oxo-4H-chromene-3-carbaldehyde possesses anti-HIV activity. iucr.orgnih.govresearchgate.net
The broader family of chromone derivatives has been a source of compounds with anti-HIV properties. For instance, 3′,4′-di-O-(−)-camphanoyl-(+)-cis-khellactone, a coumarin (B35378) derivative, has demonstrated potent inhibitory activity against HIV replication. nih.gov While the direct antiviral data for the parent this compound is limited, the activity of its derivatives underscores the potential of this chemical scaffold in the development of new antiviral therapies. nih.govscispace.com
Evaluation of Enzyme Inhibitory Activities
The interaction of this compound derivatives with various enzymes is a key aspect of their biological activity. These interactions can lead to the inhibition of enzymes involved in critical physiological and pathological processes.
Cytochrome P450 Enzyme Interactions
Cytochrome P450 (CYP) enzymes are crucial for the metabolism of a vast number of drugs. The interaction of chemical compounds with these enzymes is of significant interest in pharmacology. Derivatives of this compound have been shown to interact with CYP enzymes. For example, 2-amino-6-methyl-4-oxo-4H-chromene-3-carbaldehyde has been reported to interact with cytochrome P450 enzymes. Furthermore, coumarin derivatives have been noted for their potential to inhibit cytochrome P450 lanosterol (B1674476) 14α-demethylase (CYP51). nih.gov The modeling and synthesis of some chromone derivatives have been aimed at creating tight-binding inhibitors of cytochrome P450 2C9. a2bchem.com
Glycosidase Inhibition (e.g., α-Glucosidase, Tyrosinase)
Derivatives of 4H-chromene have been investigated for their ability to inhibit glycosidases, a class of enzymes involved in carbohydrate metabolism and other biological processes.
α-Glucosidase Inhibition: Inhibition of α-glucosidase is a key therapeutic strategy for managing type 2 diabetes. A study on 7-hydroxy-4-oxo-4H-chromene-3-carbaldehyde revealed its potential for α-glucosidase inhibition. doi.org Other chromene derivatives have also demonstrated potent inhibition of α-glucosidase, with some showing significantly lower IC50 values compared to the standard drug acarbose (B1664774). frontiersin.org For instance, certain coumarin-fused 4H-pyran derivatives exhibited IC50 values in the range of 30.05 ± 0.5 to 274.3 ± 1.0 μM, which is substantially more potent than acarbose (IC50 = 750.0 μM). bohrium.com
Tyrosinase Inhibition: Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of interest for treating hyperpigmentation. Synthetic dihydropyrano[3,2-b]chromenediones, which are related to the 4H-chromene scaffold, have been found to inhibit mushroom tyrosinase. nih.gov One derivative, in particular, displayed a potent tyrosinase inhibitory activity with a Ki value of 4 μM, which is comparable to the well-known inhibitor, kojic acid. nih.gov Kinetic studies suggest that these compounds act as competitive inhibitors. nih.gov Other 4H-chromene derivatives have shown moderate inhibition of tyrosinase with IC50 values in the range of 3.50–12.20 mM. frontiersin.org
| Compound/Derivative Class | Enzyme | Inhibitory Activity (IC50/Ki) | Reference |
|---|---|---|---|
| 7-hydroxy-4-oxo-4H-chromene-3-carbaldehyde | α-Glucosidase | Inhibitory potential noted | doi.org |
| 4H-Chromene derivatives | α-Glucosidase | Potent inhibition (IC50 < 4.90 mM) | frontiersin.org |
| Dihydropyrano[3,2-b]chromenediones | Tyrosinase | Ki = 4 μM | nih.gov |
| 4H-Chromene derivatives | Tyrosinase | IC50 = 3.50–12.20 mM | frontiersin.org |
Phosphatase Inhibition (e.g., Alkaline Phosphatase)
The inhibition of phosphatases, enzymes that remove phosphate (B84403) groups from substrates, is another area where chromene derivatives have shown potential. Specifically, 6,8-dibromo-4-oxo-4H-chromene-3-carbaldehyde is utilized as a starting material for the synthesis of alkaline phosphatase inhibitors. iucr.orgnih.govresearchgate.net This highlights the role of the this compound scaffold in the development of compounds that can modulate the activity of this important class of enzymes. Molecular docking studies have also been used to evaluate the interactions of such compounds with target proteins like alkaline phosphatase.
Cholinesterase and β-Secretase Inhibition
Derivatives of this compound have been investigated for their potential to inhibit key enzymes implicated in the progression of Alzheimer's disease, namely acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and β-secretase (BACE-1). mdpi.comnih.gov
In one study, a series of 4-oxo-4H-furo[2,3-h]chromene-3-carbaldehydes (analogs of the core structure) were generally found to be less active against AChE compared to reference drugs like donepezil (B133215) and galantamine, with IC₅₀ values ranging from 15.2 to 34.2 μM. mdpi.comnih.gov However, specific substitutions significantly influenced activity. For instance, a derivative with a 3-fluorophenyl group (Compound 2b) showed moderate AChE inhibition (IC₅₀ = 15.2 μM) and a significant inhibitory effect against BChE (IC₅₀ = 9.2 μM). mdpi.comnih.gov Another derivative featuring a cyclohexenyl moiety (Compound 2i) also displayed comparable moderate activity against AChE (IC₅₀ = 15.3 μM). mdpi.comnih.gov
Transformation of the carbaldehyde group into a hydrazone led to varied effects. While many hydrazone derivatives showed reduced activity, certain compounds, such as the 3-fluorophenyl (3b) and 4-chlorophenyl-substituted 4-(trifluoromethyl)phenylhydrazone (3e), exhibited a potent dual inhibitory effect against both AChE (IC₅₀ values of 10.4 μM and 5.4 μM, respectively) and BChE (IC₅₀ values of 7.7 μM and 9.9 μM, respectively). mdpi.com
Regarding β-secretase, the hydrazone derivatives 3b and 3e also demonstrated significant inhibitory effects, with IC₅₀ values of 15.8 μM and 13.6 μM, respectively, which were comparable to the reference standard quercetin (B1663063) (IC₅₀ = 12.9 µM). mdpi.com In a separate study on 5-oxo-5H-furo[3,2-g]chromene-6-carbaldehydes, a derivative with a 4-methoxyphenyl (B3050149) group (Compound 2f) showed significant activity against β-secretase (IC₅₀ = 15.4 µM) alongside dual cholinesterase inhibition. nih.gov
Table 1: Cholinesterase and β-Secretase Inhibition by this compound Derivatives
| Compound | Target Enzyme | IC₅₀ (μM) | Reference |
|---|---|---|---|
| Carbaldehyde Derivative (2b) | AChE | 15.2 | mdpi.comnih.gov |
| Carbaldehyde Derivative (2b) | BChE | 9.2 | mdpi.comnih.gov |
| Carbaldehyde Derivative (2i) | AChE | 15.3 | mdpi.comnih.gov |
| Hydrazone Derivative (3b) | AChE | 10.4 | mdpi.com |
| Hydrazone Derivative (3b) | BChE | 7.7 | mdpi.com |
| Hydrazone Derivative (3b) | β-Secretase | 15.8 | mdpi.com |
| Hydrazone Derivative (3e) | AChE | 5.4 | mdpi.com |
| Hydrazone Derivative (3e) | BChE | 9.9 | mdpi.com |
| Hydrazone Derivative (3e) | β-Secretase | 13.6 | mdpi.com |
| Carbaldehyde Derivative (2f) | β-Secretase | 15.4 | nih.gov |
| Quercetin (Reference) | β-Secretase | 12.9 | mdpi.com |
Cyclooxygenase and Lipoxygenase Inhibition
The anti-inflammatory potential of this compound derivatives has been evaluated through their inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. nih.govsci-hub.se These enzymes are crucial in the biosynthesis of prostaglandins (B1171923) and leukotrienes, which are key mediators of inflammation. sci-hub.se
Studies on 4-oxo-4H-furo[2,3-h]chromene derivatives revealed moderate inhibitory activity against these enzymes. mdpi.com For example, a carbaldehyde derivative substituted with a 3,5-dimethoxyphenyl group (Compound 2f) exhibited significant inhibitory effects against COX-2 (IC₅₀ = 13.7 μM), LOX-5 (IC₅₀ = 17.3 μM), and LOX-15 (IC₅₀ = 8.2 μM). mdpi.com Similarly, its corresponding hydrazone derivative (Compound 3g) also showed notable inhibition of COX-2 (IC₅₀ = 17.6 μM) and lipoxygenases (IC₅₀ values of 19.1 μM for LOX-5 and 9.4 μM for LOX-15). mdpi.com These findings suggest that such compounds could serve as valuable scaffolds for developing anti-inflammatory agents. mdpi.com However, in another study, some 3-formylchromone derivatives were found to be only weakly active against COX-1 and COX-2, and surprisingly enhanced lipoxygenase activity rather than inhibiting it. sci-hub.se
Table 2: COX and LOX Inhibition by this compound Derivatives
| Compound | Target Enzyme | IC₅₀ (μM) | Reference |
|---|---|---|---|
| Carbaldehyde Derivative (2f) | COX-2 | 13.7 | mdpi.com |
| Carbaldehyde Derivative (2f) | LOX-5 | 17.3 | mdpi.com |
| Carbaldehyde Derivative (2f) | LOX-15 | 8.2 | mdpi.com |
| Hydrazone Derivative (3g) | COX-2 | 17.6 | mdpi.com |
| Hydrazone Derivative (3g) | LOX-5 | 19.1 | mdpi.com |
Antioxidant Mechanisms and Radical Scavenging Activity
Derivatives of this compound are recognized for their antioxidant properties. rjptonline.org Their primary mechanism involves acting as free radical scavengers, which has been evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging method. nih.gov
In a comparative study, 4-oxo-4H-furo[2,3-h]chromene-3-carbaldehydes demonstrated stronger antioxidant effects than their corresponding hydrazone derivatives. nih.gov The carbaldehyde precursors exhibited IC₅₀ values in the range of 7.5–29.2 µM, while the hydrazones had IC₅₀ values of 16.3–32.5 µM, compared to ascorbic acid as a reference (IC₅₀ = 4.6 μM). mdpi.comnih.gov Another study synthesized a series of (2E)-3-(4-oxo-4H-chromen-3-yl)acrylamides and found them to be potent antioxidants in the DPPH assay. Compounds with phenyl (A5) and 4-phenol (A1) moieties were the most potent, with IC₅₀ values of 0.5 µg/ml and 0.6 µg/ml, respectively, outperforming the standard ascorbic acid.
Anti-Inflammatory Potential
The anti-inflammatory potential of the this compound scaffold is a significant area of research. sci-hub.serjptonline.orgnih.gov This activity is closely linked to the inhibition of key inflammatory enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), as detailed in section 6.3.5. nih.govsci-hub.se By blocking these enzymes, chromone derivatives can prevent the synthesis of prostaglandins and leukotrienes, which are crucial mediators of the inflammatory response. sci-hub.sesemanticscholar.org
Compounds that exhibit dual inhibition of COX and LOX are considered particularly important for treating inflammatory disorders. sci-hub.se Furthermore, derivatives that combine significant radical scavenging activity with LOX inhibition are suggested to be effective anti-inflammatory agents. mdpi.comnih.gov For instance, certain 4-oxo-4H-furo[2,3-h]chromene derivatives with notable activity against LOX-5 and LOX-15, as well as significant antioxidant capacity, have been highlighted as promising anti-inflammatory candidates. mdpi.comnih.gov
Antihistaminic and Antiallergic Activity
The chromone nucleus is a core component of several compounds with antiallergic and antihistaminic properties. rjptonline.orgnih.gov Synthetic analogues of this compound have been evaluated for these effects. In one study, a series of (6-substituted 4-oxo-4H-chromen-3-yl)methyl N-substituted aminoacetates were synthesized and tested for their in vitro antihistaminic activity by observing the inhibition of histamine-induced isotonic contractions on isolated guinea pig ileum. nih.gov All tested compounds showed significant antihistaminic activity, with one derivative (Compound 3k) demonstrating 100% inhibition at the tested concentration. nih.gov This highlights the potential of this chemical scaffold in the development of new antiallergic and antihistaminic agents. nih.govresearchgate.net
Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are crucial for optimizing the biological activities of this compound derivatives. nih.gov Research has revealed several key structural features that influence their potency against various biological targets.
Carbaldehyde vs. Hydrazone: The conversion of the 3-carbaldehyde group to a hydrazone functionality has a significant impact on activity. While this conversion can decrease antioxidant potential, it has been shown to enhance dual inhibitory activity against cholinesterases (AChE and BChE) and β-secretase in certain derivatives. mdpi.comnih.gov
Substitution on the Furan (B31954)/Chromene Rings: The nature and position of substituents on the heterocyclic rings are critical.
For Cholinesterase/β-Secretase Inhibition: The presence of a 3-fluorophenyl or 4-chlorophenyl group on a furochromone scaffold, especially when combined with a 4-(trifluoromethyl)phenylhydrazone moiety, leads to potent dual inhibition. mdpi.com In contrast, electron-donating methoxy (B1213986) groups tend to reduce activity against these enzymes. mdpi.com
For COX/LOX Inhibition: A 3,5-dimethoxyphenyl substitution on the furan ring of a furochromone carbaldehyde resulted in significant inhibitory effects against COX-2 and lipoxygenases. mdpi.com
Role of Halogens in Urease Inhibition: SAR studies have unequivocally shown that halogen atoms are essential for urease inhibitory activity. Specifically, a halogen at the 8-position of the chromone ring is required for potent inhibition, likely due to the formation of a halogen bond with the enzyme's active site. nih.goviucr.org Derivatives lacking this feature are inactive. nih.gov
General SAR Insights: In broader SAR studies on the 4H-chromene system for other activities like anticancer effects, it has been found that the 3 and 4 positions of the chromene ring favor rigid and hydrophobic functional groups, while the 6-position prefers a small, hydrophilic substituent on an aryl group. nih.gov These general findings can help guide the design of new derivatives with targeted biological activities.
Future Directions and Research Perspectives
Development of Novel Synthetic Routes and Methodologies
The synthesis of 4H-chromene-3-carbaldehyde and its analogs has traditionally relied on established methods like the Vilsmeier-Haack reaction, which involves treating hydroxyacetophenones with a mixture of phosphoryl chloride and dimethylformamide. nih.govnih.gov While effective, the future of synthesizing these compounds lies in the development of more efficient, cost-effective, and environmentally benign methodologies.
A key area of future research is the advancement of "green" synthesis protocols. An example of this is the use of ammonium (B1175870) acetate (B1210297) as a green catalyst for the condensation of 4H-chromene-3-carbaldehydes with 1,3-dicarbonyl compounds, leading to fused pyrano[2,3-b]pyrans. rsc.org This approach minimizes the use of hazardous reagents and solvents. rsc.org Future work will likely focus on:
Microwave-assisted synthesis: This technique has been shown to accelerate reaction times and improve yields, as demonstrated in the synthesis of 4-hydroxy-2-oxo-2H-chromene-3-carbaldehyde using 4-hydroxycoumarin (B602359) and hexamethylenetetramine (HMTA) in trifluoroacetic acid (TFA) under microwave irradiation.
One-pot, multi-component reactions: These reactions improve efficiency by combining several synthetic steps into a single procedure, reducing waste and purification efforts. researchgate.net
Novel Catalysts: Exploring new, reusable, and non-toxic catalysts will be crucial for developing sustainable synthetic processes. researchgate.net
These advancements will not only make the synthesis of known derivatives more accessible but also facilitate the creation of novel and complex chromene-based structures.
Rational Design and Synthesis of Advanced Derivatives with Targeted Biological Profiles
The this compound core is a versatile template for designing derivatives with specific biological activities. The aldehyde group and the chromene ring system are amenable to a variety of chemical modifications, allowing for the fine-tuning of their pharmacological profiles. researchgate.net Research has shown that different substituents on the chromene ring significantly influence the compound's properties and biological effects. nih.govsemanticscholar.org
Future research will focus on the rational, structure-based design of derivatives targeting specific diseases. This involves:
Targeted Anticancer Agents: Derivatives have already shown promise against cancer cell lines like human breast adenocarcinoma (MDA-MB231) and colorectal adenocarcinoma (Caco2). Future design will incorporate functional groups known to interact with specific anticancer targets, such as kinases or topoisomerases.
Potent Antimicrobial Compounds: By synthesizing hydrazone derivatives, researchers have created compounds with significant antimicrobial activity. aip.org Further modifications will aim to broaden the spectrum of activity and overcome resistance mechanisms.
Enzyme-Specific Inhibitors: Derivatives have been shown to inhibit enzymes like cholinesterases, cyclooxygenase-2 (COX-2), and lipoxygenases (LOX). nih.gov Future work will involve designing derivatives that selectively inhibit specific enzyme isoforms to reduce off-target effects. For instance, compound 2f in one study showed significant inhibitory effects against COX-2, LOX-5, and LOX-15. nih.gov
The table below summarizes the effect of different substituents on the biological activity of this compound derivatives, providing a basis for future design strategies.
| Substituent/Derivative Type | Position | Observed Biological Activity/Property | Reference |
| 2-Amino-6-methyl | 2, 6 | Anticancer (MDA-MB231, Caco2), potential antimicrobial & antioxidant | |
| 6-Methyl | 6 | Antibacterial, antioxidant, anti-inflammatory, anticancer | nih.gov |
| Hydrazone derivatives | 3 (via carbaldehyde) | Antimicrobial | aip.org |
| 6-Chloro | 6 | Stacking interactions in crystal structure | nih.gov |
| 8-Chloro | 8 | Essentially coplanar molecular structure | nih.gov |
| 6,8-Dichloro | 6, 8 | Potential anti-inflammatory, antioxidant, antimicrobial | ontosight.ai |
| 6-Bromo | 6 | Whitish-yellowish solid, synthesized with 76.9% yield | semanticscholar.org |
| 6-Nitro | 6 | Potential for various biological activities | molport.com |
| Furo[2,3-h]chromene derivatives | Fused ring system | Inhibition of cholinesterases, BACE1, COX-2, LOX-5/15 | nih.gov |
This table is interactive. Click on the headers to sort.
Integration of Computational and Experimental Approaches for Mechanism Elucidation
Understanding how this compound derivatives exert their biological effects at a molecular level is crucial for developing safer and more effective drugs. The integration of computational chemistry with experimental studies provides a powerful paradigm for elucidating these mechanisms.
Density Functional Theory (DFT) has been employed to study the molecular structures and electronic properties of various this compound derivatives, such as 7,8-Dichloro-4-Oxo-4H-Chromene-3-Carbaldehyde and Iodo-4-oxo-4H-chromene-3-carbaldehyde. scientific.netresearchgate.net These computational studies provide insights into:
Molecular Geometry: DFT calculations help determine optimized geometries, bond lengths, and angles, which can be compared with experimental data from X-ray crystallography. scientific.netresearchgate.net
Electronic Properties: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) gaps helps to understand the chemical reactivity and kinetic stability of the molecules. scientific.net
Charge Distribution: Calculating Mulliken atomic charges reveals the distribution of charge within the molecule, identifying electrophilic and nucleophilic sites prone to interaction with biological macromolecules. scientific.net
Future research will increasingly rely on this synergistic approach. Molecular docking and dynamics simulations will be used to predict how these ligands bind to specific protein targets, guiding the synthesis of derivatives with improved affinity and selectivity. Experimental validation through techniques like X-ray crystallography and enzyme kinetics will then confirm these computational predictions, creating a feedback loop for the design of superior molecules.
Exploration of Broader Biological Mechanisms and Therapeutic Applications
While research has established a range of biological activities for this compound derivatives, including anticancer, antimicrobial, and anti-inflammatory properties, there remains a vast potential for uncovering new mechanisms of action and therapeutic uses. nih.govontosight.airesearchgate.net
Future explorations will likely venture into:
Modulation of Signaling Pathways: Investigating how these compounds affect key cellular signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation, could reveal novel anticancer strategies.
Neurodegenerative Diseases: The demonstrated ability of related furo[2,3-h]chromene derivatives to inhibit cholinesterases and β-secretase (BACE1) suggests a potential therapeutic application in Alzheimer's disease. nih.gov
Anti-inflammatory and Immunomodulatory Effects: The inhibition of COX and LOX enzymes points towards applications in treating chronic inflammatory diseases. nih.gov Future work could explore their effects on other inflammatory mediators and immune cell functions.
Metal Chelating Properties: The synthesis of thiosemicarbazone derivatives and their copper(II) complexes has opened avenues for their use as potential chemotherapeutic agents, with some complexes showing significant growth inhibitory activity against cancer cell lines. researchgate.net
The continued investigation into the diverse biological activities of this compound class, supported by robust synthetic and computational methods, promises to yield novel therapeutic agents for a wide spectrum of human diseases.
Q & A
Q. Basic
- IR Spectroscopy : Confirms carbonyl (C=O, 1670–1720 cm⁻¹) and aldehyde (C–H stretch, 2820–2720 cm⁻¹) groups .
- NMR : Aldehyde proton appears at δ 9.8–10.2 ppm (¹H); chromene ring carbons are observed at δ 160–180 ppm (¹³C) .
Advanced
X-ray crystallography (e.g., SHELXL refinement) reveals intramolecular H-bonding between hydroxyl (O–H) and carbonyl groups, stabilizing the planar chromene ring . For disordered structures (e.g., 4-hydroxy-3-[(4-hydroxy-6,7-dimethyl-2-oxo-2H-chromen-3-yl)(4-oxo-4H-chromen-3-yl)methyl]-6,7-dimethyl-2H-chromen-2-one), synchrotron radiation improves resolution of π-π stacking interactions (3.8–4.2 Å) . Discrepancies between calculated and observed spectra may arise from tautomerism; dynamic NMR at variable temperatures (e.g., 25–100°C) can identify equilibrium states .
What methodological approaches are used to assess the bioactivity of this compound derivatives?
Q. Basic
- Antibacterial Assays : Disk diffusion (MIC 12.5–50 µg/mL) against S. aureus and E. coli .
- Anti-inflammatory Testing : Carrageenan-induced paw edema in rats (oral dose 5 mg/kg; % inhibition vs. indomethacin control) .
Q. Advanced
- QSAR Modeling : Correlates substituent electronegativity (e.g., Cl at C7) with enhanced antibacterial activity (R² = 0.89) .
- Molecular Docking : Chromene derivatives bind to COX-2 via H-bonds with Tyr355 (binding energy −8.2 kcal/mol) .
- ADMET Predictions : LogP values >3.0 reduce bioavailability; thiosemicarbazone derivatives (e.g., 6-chloro-4-oxo-4H-chromene-3-carbaldehyde thiosemicarbazone) show improved BBB permeability .
How do structural modifications at the C3 and C6 positions affect pharmacological activity?
Q. Basic
- C3 Aldehyde : Essential for Schiff base formation (e.g., thiosemicarbazones enhance metal chelation and antitumor activity) .
- C6 Methyl : Increases lipophilicity (LogP +0.5), improving membrane permeability .
Q. Advanced
- C7 Chlorination : Enhances halogen bonding with protein targets (e.g., Cl···O distance 3.45 Å in COX-2) but reduces solubility .
- C3-Carboxamide Derivatives : Exhibit dual COX-2/5-LOX inhibition (IC₅₀ 0.8–2.3 µM) via H-bonding with Arg120 and Tyr355 .
How can contradictory data in reaction yields or bioactivity be systematically addressed?
Q. Basic
- Yield Discrepancies : Trace water in solvents reduces cyclization efficiency; use molecular sieves for anhydrous conditions .
- Bioactivity Variability : Standardize cell lines (e.g., HeLa vs. MCF-7) and incubation times (24–48 hrs) .
Q. Advanced
- Crystallographic vs. Spectroscopic Data : Use Hirshfeld surface analysis to resolve H-bonding ambiguities (e.g., O–H···O vs. C–H···O interactions) .
- Metabolic Stability : LC-MS/MS identifies phase I metabolites (e.g., aldehyde oxidation to carboxylic acid) causing false negatives in bioassays .
What are the emerging applications of this compound in materials science?
Q. Advanced
- Photodetectors : Derivatives with pyrimidine substituents (e.g., 6-Chloro-4-oxo-8-(pyrimidin-2-ylsulfanylmethyl)-4H-chromene-3-carbaldehyde) exhibit λmax 420 nm and quantum yield Φ = 0.62 .
- Supramolecular Assembly : Chromene-aldehyde π-stacking in MOFs enhances CO₂ adsorption (BET surface area 1200 m²/g) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
